CID 156592294

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Redox Titration

Field: Chemistry, specifically Analytical Chemistry .

Application: Barium diphenylamine-4-sulfonate is used for redox titration . Redox titration is a type of titration based on a redox reaction between the analyte and titrant.

Method: In a typical procedure, a solution of Barium diphenylamine-4-sulfonate would be prepared at a known concentration. This solution would then be added dropwise to the analyte solution until the endpoint of the reaction is reached. The point at which the reaction is complete is often determined by a color change due to an indicator.

Results: The amount of Barium diphenylamine-4-sulfonate required to reach the endpoint allows for the determination of the analyte’s concentration or oxidation state.

Pharmaceutical Intermediate

Field: Pharmaceutical Chemistry .

Application: Barium diphenylamine-4-sulfonate is used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle stages of a reaction between two or more other chemicals.

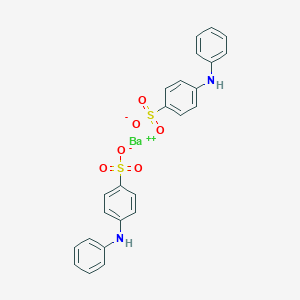

4-anilinobenzenesulfonate;barium(2+) is a chemical compound with the molecular formula and a molecular weight of 633.88 g/mol. It is commonly known as barium diphenylamine-4-sulfonate and serves as a pharmaceutical intermediate and analytical reagent. This compound is characterized by its moderate solubility in water and is sensitive to light, requiring storage in a cool, dry place away from strong oxidizing agents and acids .

While specific biological activities of 4-anilinobenzenesulfonate;barium(2+) are not extensively documented, compounds with similar structures often exhibit antimicrobial and antifungal properties. The presence of the aniline moiety suggests potential bioactivity, although further studies are necessary to elucidate its specific effects on biological systems .

The synthesis of 4-anilinobenzenesulfonate;barium(2+) typically involves the reaction of diphenylamine with sulfonic acid derivatives, followed by the incorporation of barium ions. This process can be achieved through several methods:

- Direct Sulfonation: Diphenylamine is sulfonated using concentrated sulfuric acid or chlorosulfonic acid to introduce the sulfonate group.

- Barium Salt Formation: The resulting sulfonic acid is neutralized with barium hydroxide or barium carbonate to form the barium salt.

- Purification: The product is purified through recrystallization or chromatography to obtain the desired purity .

4-anilinobenzenesulfonate;barium(2+) has several applications:

- Analytical Chemistry: Used as a redox indicator in titrations.

- Pharmaceuticals: Acts as an intermediate in the synthesis of various pharmaceutical compounds.

- Chemical Research: Utilized in studies involving redox reactions and as a reagent for detecting explosive substances .

Several compounds share structural similarities with 4-anilinobenzenesulfonate;barium(2+), including:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 4-anilinobenzenesulfonate;barium(2+) | C24H20BaN2O6S2 | Redox indicator, pharmaceutical intermediate |

| Diphenylamine | C12H15N | Precursor for sulfonation; lacks sulfonate functionality |

| Sulfanilic Acid | C6H7N3O3S | Antimicrobial properties; no barium |

| Barium Sulfate | BaSO4 | Used in imaging; inert compared to diphenylamine |

Uniqueness

4-anilinobenzenesulfonate;barium(2+) is unique due to its dual functional groups (aniline and sulfonate) combined with barium ions, which enhance its solubility and reactivity compared to other similar compounds. Its specific application as a redox indicator sets it apart from other barium salts that may not exhibit such properties .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (98.73%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (98.73%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant